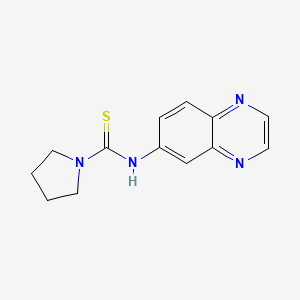
(3-chloro-2-methylphenyl)(4-methoxy-3-methylbenzyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-chloro-2-methylphenyl)(4-methoxy-3-methylbenzyl)amine is a chemical compound that has been the center of scientific research in recent years. It is commonly referred to as CMMB or 5C-AKB48. The compound belongs to the class of synthetic cannabinoids, which are known to have psychoactive effects on the human body. The purpose of
作用机制
The exact mechanism of action of CMMB is not fully understood. However, it is believed to act on the endocannabinoid system, which is involved in regulating various physiological processes, including pain, inflammation, and mood. CMMB is thought to bind to cannabinoid receptors in the brain and other parts of the body, which leads to the activation of various signaling pathways.
Biochemical and Physiological Effects:
CMMB has been shown to have a range of biochemical and physiological effects. It has been found to have analgesic properties, which means it can reduce pain sensation. CMMB has also been shown to have anti-inflammatory effects, which can help reduce inflammation in the body. In addition, CMMB has been found to have anxiolytic properties, which means it can reduce anxiety and promote relaxation.
实验室实验的优点和局限性
One of the main advantages of using CMMB in lab experiments is its potential therapeutic effects. It has been shown to have a range of properties that make it a promising candidate for drug discovery and development. However, there are also limitations to using CMMB in lab experiments. One of the main limitations is its psychoactive effects, which can make it difficult to study its therapeutic effects without also studying its potential for abuse.
未来方向
There are several potential future directions for research on CMMB. One area of interest is its potential use in treating cancer. CMMB has been found to have antitumor activity, and further research is needed to determine its potential as a cancer treatment. Another area of interest is its potential use in drug discovery and development. CMMB has been shown to have a range of therapeutic properties, and further research is needed to determine its potential as a drug candidate. Finally, future research could focus on understanding the mechanism of action of CMMB in more detail, which could lead to the development of more effective and targeted therapies.
合成方法
The synthesis of CMMB involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 3-chloro-2-methylphenol with 4-methoxy-3-methylbenzaldehyde in the presence of a base catalyst to form an intermediate product. The intermediate product is then treated with an amine, such as methylamine or ethylamine, to produce the final product, CMMB. The purity of the final product can be improved by recrystallization or chromatography.
科学研究应用
CMMB has been the subject of numerous scientific studies due to its potential therapeutic effects. It has been shown to have analgesic, anti-inflammatory, and anxiolytic properties. In addition, CMMB has been found to have antitumor activity and may be effective in treating certain types of cancer. CMMB has also been studied for its potential use in drug discovery and development.
属性
IUPAC Name |
3-chloro-N-[(4-methoxy-3-methylphenyl)methyl]-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-11-9-13(7-8-16(11)19-3)10-18-15-6-4-5-14(17)12(15)2/h4-9,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFICMXOVVYYLBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC2=C(C(=CC=C2)Cl)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-ethylpiperazine](/img/structure/B5803105.png)
![4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5803110.png)



![1-[2-(4-methoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5803126.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-4-quinolinylacetamide](/img/structure/B5803148.png)
![N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5803159.png)



![tert-butyl 4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5803183.png)
